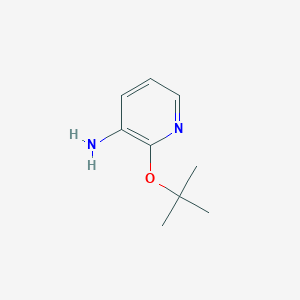![molecular formula C12H15FN2 B13331132 2-(2-Fluoropyridin-4-yl)octahydrocyclopenta[c]pyrrole](/img/structure/B13331132.png)
2-(2-Fluoropyridin-4-yl)octahydrocyclopenta[c]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluoropyridin-4-yl)octahydrocyclopenta[c]pyrrole is a complex organic molecule that features a pyridine ring substituted with a fluorine atom and a fused octahydrocyclopenta[c]pyrrole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoropyridin-4-yl)octahydrocyclopenta[c]pyrrole typically involves multiple steps, including cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Fluoropyridin-4-yl)octahydrocyclopenta[c]pyrrole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce different functional groups onto the pyridine ring .
Wissenschaftliche Forschungsanwendungen
2-(2-Fluoropyridin-4-yl)octahydrocyclopenta[c]pyrrole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(2-Fluoropyridin-4-yl)octahydrocyclopenta[c]pyrrole involves its interaction with specific molecular targets. For example, it may act as an inhibitor of dipeptidyl peptidase IV (DPP4), a serine protease involved in the regulation of glucose metabolism. By inhibiting DPP4, the compound can increase the levels of incretin hormones, thereby enhancing insulin secretion and reducing blood glucose levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoropyrrolidine-2-carbonitrile: Another fluorinated pyrrolidine derivative with similar structural features.
Octahydrocyclopenta[b]pyrrole-2-carbonitrile: A compound with a similar ring system but different substituents.
Uniqueness
2-(2-Fluoropyridin-4-yl)octahydrocyclopenta[c]pyrrole is unique due to its specific combination of a fluoropyridine ring and an octahydrocyclopenta[c]pyrrole ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C12H15FN2 |
|---|---|
Molekulargewicht |
206.26 g/mol |
IUPAC-Name |
2-(2-fluoropyridin-4-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |
InChI |
InChI=1S/C12H15FN2/c13-12-6-11(4-5-14-12)15-7-9-2-1-3-10(9)8-15/h4-6,9-10H,1-3,7-8H2 |
InChI-Schlüssel |
NQHKPYGCXLDBAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CN(CC2C1)C3=CC(=NC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Bis(4-iodophenyl)bicyclo[1.1.1]pentane](/img/structure/B13331067.png)
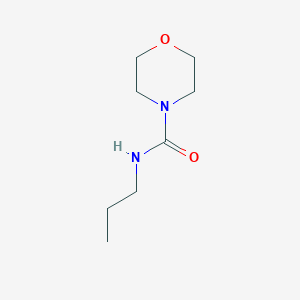
![Methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13331073.png)
![1-(Bromomethyl)spiro[4.4]nonane](/img/structure/B13331076.png)


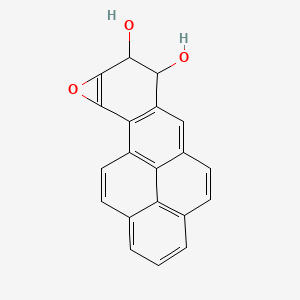
![1-(Chloromethyl)spiro[4.4]nonane](/img/structure/B13331118.png)
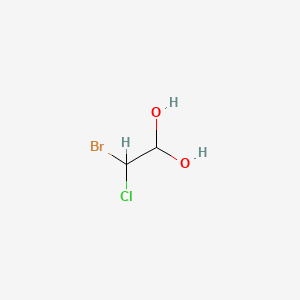
![2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid](/img/structure/B13331125.png)
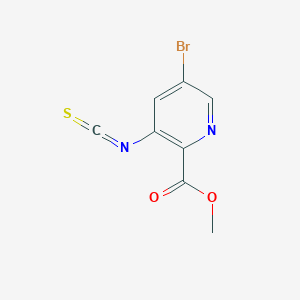
![Rel-(1S,4S,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13331142.png)
